2-(4-chlorophenoxy)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3/c25-19-8-10-20(11-9-19)30-17-24(28)26-16-23(27-12-14-29-15-13-27)22-7-3-5-18-4-1-2-6-21(18)22/h1-11,23H,12-17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBTVGDCEZJQRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenoxy)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide, identified by its CAS number 941932-00-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 424.9 g/mol. The structure features a chlorophenoxy group and a morpholine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H25ClN2O3 |
| Molecular Weight | 424.9 g/mol |
| CAS Number | 941932-00-9 |
1. Sigma Receptor Affinity
Research indicates that compounds with similar structures exhibit significant affinity for sigma receptors, particularly σ1 receptors. For instance, a related compound demonstrated high σ1 receptor affinity (Ki = 42 nM) and was 36 times more selective for σ1 than σ2 receptors . This selectivity suggests that this compound may also exhibit similar properties, potentially influencing its analgesic and neuroprotective effects.
2. Antinociceptive Effects
Compounds designed with a morpholine structure have shown promising antinociceptive effects in animal models. For example, in formalin tests, related compounds reduced nociception significantly when administered locally or intrathecally . It is hypothesized that the morpholine component enhances the interaction with pain pathways mediated by sigma receptors.
3. Anti-inflammatory Activity
The anti-inflammatory potential of morpholine derivatives has been explored through their ability to inhibit nitric oxide production in LPS-stimulated macrophages. These studies indicate that such compounds can modulate inflammatory responses, which could be relevant for treating conditions characterized by chronic inflammation .
Case Studies
Several studies have investigated the biological implications of similar compounds:
- Study on Anticancer Activity : A series of naphthoquinone derivatives were synthesized and evaluated for anticancer activity against various cancer cell lines. One derivative exhibited an IC50 value of 4.1 μM against SGC-7901 cells, indicating significant cytotoxicity . This suggests that structural modifications akin to those in this compound may yield compounds with enhanced anticancer properties.
- Molecular Docking Studies : Molecular docking analyses revealed that certain derivatives can effectively bind to target proteins involved in cancer progression, suggesting that similar interactions could be expected from the compound .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Receptor Binding : The affinity for sigma receptors may mediate various effects such as analgesia and neuroprotection.
- Modulation of Inflammatory Pathways : By inhibiting nitric oxide production, the compound may reduce inflammation, contributing to its therapeutic potential.
- Cytotoxicity in Cancer Cells : The ability to induce apoptosis or alter cell cycle dynamics in cancer cells could be a critical mechanism for its anticancer activity.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound may exhibit significant antimicrobial properties. Similar compounds have demonstrated effectiveness against various pathogens, suggesting that this compound could also possess similar activity.
- Mechanism of Action : The compound's structure allows for interaction with bacterial membranes, potentially disrupting their integrity and function.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Synergistic effects noted |
| Staphylococcus epidermidis | 0.22 - 0.25 μg/mL | Effective against biofilm |
Antitumor Activity
The structural features of 2-(4-chlorophenoxy)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide suggest potential antitumor activity. Research on analogous compounds indicates that modifications in the phenyl and morpholine groups can enhance cytotoxic effects against cancer cell lines.
Data Table: Antitumor Activity
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| HT29 (Colon Cancer) | <1.98 | Significant growth inhibition |
| Jurkat T Cells | <1.61 | Enhanced by electron-donating groups |
Antimicrobial Evaluation
In vitro studies have evaluated the compound's ability to inhibit biofilm formation in bacterial cultures. Results showed that specific structural features enhance antibacterial activity, indicating a promising avenue for further research.
Cytotoxicity Assays
Another study assessed the cytotoxic effects of compounds similar to this compound on Jurkat T cells and HT29 cells. The presence of electron-donating groups was found to be critical for enhancing cytotoxicity, suggesting that the compound's design could be optimized for improved efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cytotoxicity-Focused Analogs
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide
- Structural Differences : The naphthalene oxygen is at position 2 (vs. 1 in the target compound), and the ethyl group lacks the naphthalen-1-yl substitution.
- Activity: Demonstrated cytotoxicity comparable to cisplatin (IC₅₀ ~3.16 µM/mL) in HeLa cells, suggesting that morpholino and naphthoxy groups enhance bioactivity .
- Key Insight : The position of the naphthalene substituent may influence target binding or metabolic stability.
Chlorophenyl/Naphthalene Acetamides
N-(4-Chlorophenyl)-2-(naphthalen-1-yl)acetamide
- Structural Differences: Retains the naphthalen-1-yl and acetamide core but replaces the morpholinoethyl and phenoxy groups with a 4-chlorophenyl moiety.
- Crystallography: Monoclinic crystal system (P21/c), with unit cell dimensions a = 19.163 Å, b = 5.0458 Å, c = 17.252 Å. Intramolecular hydrogen bonding (C–H···O) stabilizes the structure .
- Implication: The absence of morpholino and phenoxy groups may reduce solubility but simplify synthesis.
Enzyme-Targeting Acetamides
N-(Naphthalen-1-yl)-2-(piperidin-1-yl)acetamide
- Structural Differences: Substitutes morpholino with piperidine and lacks the 4-chlorophenoxy group.
- Activity : Reported as an acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor, highlighting the role of heterocyclic amines in enzyme interaction .
- Comparison: Morpholino (in the target compound) may offer better metabolic stability than piperidine due to its oxygen atom.
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
Data Table: Key Comparative Features
Q & A
Q. Basic Research Focus
- Solvent optimization : Replace DCM with toluene for safer scale-up and easier crystallization .
- Temperature control : Maintain <273 K during acyl chloride addition to suppress hydrolysis .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amide coupling .
What in silico and in vitro methods are recommended to evaluate its pharmacological potential?
Q. Advanced Research Focus
- Molecular docking : Screen against targets like kinases or GPCRs using the naphthalene moiety as a hydrophobic anchor .
- In vitro assays :
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa).
- Enzyme inhibition : Fluorescence-based assays for proteases or phosphatases.
How can crystallographic data resolve ambiguities in stereochemical assignments?
Q. Advanced Research Focus
- Restrained refinement : Fix N–H bond lengths at 0.86 Å during X-ray analysis to resolve H-atom positions .
- Comparative analysis : Overlay crystal structures with DFT-optimized geometries to validate conformers.
What structural modifications could enhance bioavailability while retaining activity?
Q. Advanced Research Focus
- Morpholino substitution : Replace with piperazine to improve water solubility.
- Phenoxy group halogenation : Introduce fluorine at the 3-position to enhance membrane permeability .
- Prodrug design : Esterify the acetamide to increase oral absorption.
What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
